molecular formula C6H11NO2 B054940 Methyl 1-(methylamino)cyclopropane-1-carboxylate CAS No. 119111-66-9

Methyl 1-(methylamino)cyclopropane-1-carboxylate

Cat. No.: B054940
CAS No.: 119111-66-9
M. Wt: 129.16 g/mol
InChI Key: NXDHWWSDSATZTL-UHFFFAOYSA-N
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Description

Citronellyl acetate, also known as 3,7-dimethyl-6-octen-1-yl acetate, is an organic compound with the molecular formula C12H22O2. It is a colorless liquid with a pleasant, fruity aroma reminiscent of roses and citrus. This compound is commonly found in essential oils such as citronella and geranium oils and is widely used in the fragrance and flavor industries .

Scientific Research Applications

Citronellyl acetate has a wide range of applications in scientific research:

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H226, H315, H318, and H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Citronellyl acetate can be synthesized through the esterification of citronellol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions often involve heating the reactants under reflux to achieve a high yield of the ester .

Industrial Production Methods: In industrial settings, citronellyl acetate is often produced using enzymatic methods. One such method involves the use of immobilized lipase from Pseudomonas fluorescens to catalyze the transesterification of citronellol with vinyl acetate. This process is carried out under optimized conditions, including a reaction temperature of 50°C and a shaking speed of 200 rpm, resulting in high yields of citronellyl acetate .

Chemical Reactions Analysis

Types of Reactions: Citronellyl acetate primarily undergoes esterification and transesterification reactions. It can also participate in hydrolysis reactions, where the ester bond is cleaved to yield citronellol and acetic acid.

Common Reagents and Conditions:

    Esterification: Citronellol and acetic acid with sulfuric acid as a catalyst.

    Transesterification: Citronellol and vinyl acetate with immobilized lipase as a catalyst.

    Hydrolysis: Citronellyl acetate with water and an acid or base catalyst.

Major Products:

Comparison with Similar Compounds

Citronellyl acetate stands out due to its specific combination of fruity and floral notes, making it highly valued in the fragrance industry.

Properties

IUPAC Name

methyl 1-(methylamino)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7-6(3-4-6)5(8)9-2/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDHWWSDSATZTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
COC(=O)C1(N(C)C(=O)OCc2ccccc2)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Methyl 1-(methyl{[(phenylmethyl)oxy]carbonyl}amino)cyclopropanecarboxylate (assumed 6.8 g, 25.91 mmol, 100% theoretical yield) was dissolved in 30 mL of MeOH, degassed and placed under argon. 10% Pd/C (2.04 g) was added, and the contents were thoroughly degassed and placed under a hydrogen balloon overnight. The contents were then degassed, and the Pd/C was removed by filtration through Celite, washing with MeOH. The filtrate was concentrated in vacuo to provide pure methyl 1-(methylamino)cyclopropanecarboxylate (1.53 g, 45% over two step). LCMS: (M+H)+: 130.1.
Name
Methyl 1-(methyl{[(phenylmethyl)oxy]carbonyl}amino)cyclopropanecarboxylate
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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